molecular formula C3H9NO5 B14433631 2-Methoxyethanol;nitric acid CAS No. 80444-43-5

2-Methoxyethanol;nitric acid

Cat. No.: B14433631
CAS No.: 80444-43-5
M. Wt: 139.11 g/mol
InChI Key: SHLWGRUBKJBWJK-UHFFFAOYSA-N
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Description

Conceptual Foundations of Alcohol-Nitric Acid Chemical Interactions

The interaction between an alcohol and nitric acid is multifaceted, primarily involving two major pathways: oxidation and esterification (nitration). Nitric acid is a powerful oxidant, and its reactions with alcohols can be highly exothermic and produce gaseous byproducts. acsgcipr.org The course of the reaction—whether it leads to oxidation products or a nitrate (B79036) ester—is influenced by several factors, including the concentration of the nitric acid, the reaction temperature, and the presence of catalysts. google.comdicp.ac.cn

Oxidation: Nitric acid can oxidize primary alcohols, like 2-Methoxyethanol (B45455), first to an aldehyde and subsequently to a carboxylic acid. acsgcipr.org The mechanism can be complex, potentially involving the formation of a nitrate ester as an intermediate, which then eliminates to form the aldehyde. acsgcipr.org The process often requires heat and can be catalyzed by other substances. smolecule.comgoogle.com For instance, the oxidation of 2-octanol (B43104) with nitric acid is autocatalytic and strongly dependent on the mineral acid concentration. utwente.nl

Esterification (Nitration): In the presence of a strong dehydrating agent like concentrated sulfuric acid, alcohols react with nitric acid to form nitrate esters (R-O-NO₂). open.eduyoutube.com This reaction is technically an esterification, though often referred to as O-nitration. wikipedia.orgrsc.org The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The alcohol's oxygen atom, acting as a nucleophile, attacks the nitronium ion, leading to the formation of the nitrate ester after deprotonation. youtube.comyoutube.com

Mixtures of nitric acid and alcohols can be potentially explosive, as the reaction can generate significant heat and gas. wikipedia.orgblogspot.comyoutube.com

Significance of Nitration and Oxidation in Organic Chemistry

Nitration and oxidation are fundamental transformations in organic chemistry with wide-ranging applications.

Nitration (Formation of Nitrate Esters): The synthesis of nitrate esters from alcohols and nitric acid is of significant industrial and historical importance, particularly in the production of explosives. open.eduwikipedia.org Famous examples include nitroglycerine, synthesized from glycerol (B35011), and nitrocellulose (guncotton), made from cotton cellulose. open.eduyoutube.com Beyond explosives, aliphatic nitroesters are crucial in medicine, with compounds like isosorbide (B1672297) dinitrate and isosorbide mononitrate used as vasodilators to treat angina. rsc.org

Oxidation of Alcohols: The oxidation of alcohols to carbonyl compounds (aldehydes and ketones) or carboxylic acids is a cornerstone of synthetic organic chemistry. thieme.de These products serve as vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. smolecule.com While many reagents exist for this purpose, methods using nitric acid are attractive due to its low cost, though they can be challenging to control due to the potential for over-oxidation and side reactions. acsgcipr.org Recent research has focused on developing catalytic systems, such as using nitroxides or iron(III) chloride with nitric acid, to achieve more selective and environmentally friendly oxidations. thieme.dethieme-connect.comacs.orgnih.gov The oxidation of 2-Methoxyethanol with nitric acid to produce methoxyacetic acid is a prime example of this utility, as methoxyacetic acid is used as a solvent and a building block for other chemicals. smolecule.com

Overview of 2-Methoxyethanol's Functional Group Reactivity Spectrum

2-Methoxyethanol possesses two key functional groups that dictate its chemical behavior: a primary hydroxyl (-OH) group and an ether (-O-) linkage.

Hydroxyl Group: The primary alcohol group is the most reactive site in the molecule. It can undergo oxidation to form an aldehyde and subsequently a carboxylic acid, which is its principal reaction with nitric acid. smolecule.comwikipedia.org This hydroxyl group also allows 2-Methoxyethanol to act as a solvent that can form hydrogen bonds. smolecule.com

Ether Group: The ether linkage (CH₃-O-CH₂-) is generally less reactive than the hydroxyl group. Ethers are typically stable under many reaction conditions and are often used as solvents for this reason. researchgate.net However, under strongly acidic conditions and with heat, ether cleavage can occur. In the context of the reaction with nitric acid, the primary reaction is the oxidation of the alcohol, with the ether group remaining intact. smolecule.com

The molecule's reactivity is central to its applications and its metabolic fate. In biological systems, 2-Methoxyethanol is metabolized by alcohol dehydrogenase to methoxyacetic acid, the compound responsible for its toxicity. wikipedia.org

Properties

CAS No.

80444-43-5

Molecular Formula

C3H9NO5

Molecular Weight

139.11 g/mol

IUPAC Name

2-methoxyethanol;nitric acid

InChI

InChI=1S/C3H8O2.HNO3/c1-5-3-2-4;2-1(3)4/h4H,2-3H2,1H3;(H,2,3,4)

InChI Key

SHLWGRUBKJBWJK-UHFFFAOYSA-N

Canonical SMILES

COCCO.[N+](=O)(O)[O-]

Origin of Product

United States

Elucidation of Reaction Mechanisms and Pathways

Nitration of 2-Methoxyethanol (B45455): Mechanistic Investigations

The nitration of alcohols, including 2-methoxyethanol, generally refers to the formation of nitrate (B79036) esters (O-nitration) rather than the introduction of a nitro group onto the carbon skeleton (C-nitration). This process is a form of electrophilic substitution on the alcohol's oxygen atom.

The key electrophile in many nitration reactions is the nitronium ion (NO₂⁺). masterorganicchemistry.comwikipedia.org This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid. vedantu.combyjus.compressbooks.pub The formation of the nitronium ion can be represented by the following equilibrium:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is a powerful electrophile. In the context of alcohol nitration, it is attacked by the nucleophilic oxygen atom of the 2-methoxyethanol's hydroxyl group. libretexts.org While direct attack by the alcohol on the nitronium ion is one potential pathway, the reaction can also proceed through the protonation of nitric acid, which converts the hydroxyl group into a better leaving group (H₂O), facilitating the formation of the nitronium ion. masterorganicchemistry.comlibretexts.org The subsequent steps involve the formation of a protonated nitrate ester, which then loses a proton to yield the final product, 2-methoxyethyl nitrate.

The composition of the reaction medium has a profound effect on the nitration mechanism and efficiency. The use of a "mixed acid," typically a combination of nitric acid and sulfuric acid, is standard practice for generating the necessary concentration of the nitronium ion electrophile. masterorganicchemistry.combyjus.com

The concentration of sulfuric acid is a critical parameter. Sulfuric acid serves to protonate the nitric acid, promoting the formation of the nitronium ion. wikipedia.orglibretexts.org The dehydrating power of concentrated sulfuric acid also shifts the equilibrium towards the formation of NO₂⁺ by consuming the water molecule produced during the reaction. wikipedia.orgvedantu.com The concentration of the nitronium ion is spectroscopically detectable in mixed acid systems and is dependent on the precise ratio of nitric acid, sulfuric acid, and water. google.com

For the nitration of alcohols, the acidity of the medium is crucial. In highly acidic solutions (e.g., 70-90% H₂SO₄), the equilibrium can favor the formation of the nitrate ester. rsc.org However, these conditions can also promote side reactions, such as oxidation or dehydration. rsc.orggoogle.com Therefore, controlling the composition of the mixed acid is essential for maximizing the yield of the desired nitrate ester and minimizing byproducts.

FactorInfluence on Nitration of 2-MethoxyethanolSupporting Observations
Acid Catalyst Essential for generating the electrophile (NO₂⁺). Sulfuric acid is a common choice. masterorganicchemistry.compressbooks.pubIn the absence of a strong acid catalyst, nitration of alcohols with nitric acid alone is generally slow or inefficient. masterorganicchemistry.com
Mixed Acid Composition The ratio of H₂SO₄ to HNO₃ and water content determines the concentration of NO₂⁺. google.comStudies on aromatic nitration show a direct correlation between acid composition and nitronium ion concentration. google.com
Acidity (H₀) Higher acidity generally increases the rate of nitration by promoting NO₂⁺ formation. rsc.orgFor other alcohols, the yield of nitrate ester is negligible at lower acidities unless nitric acid is in large excess. rsc.org
Solvent The solvent can affect the solubility of reactants and the stability of intermediates. vpscience.orgMechanochemical (solvent-minimized) methods have been developed for nitration to improve sustainability. rsc.org

Oxidation of 2-Methoxyethanol by Nitric Acid: Mechanistic Studies

Nitric acid is a potent oxidizing agent, and its reaction with 2-methoxyethanol can lead to the formation of several oxidation products, with methoxyacetic acid being a primary target in synthetic applications.

The oxidation of the primary alcohol group in 2-methoxyethanol by nitric acid yields methoxyacetic acid. smolecule.comacs.orgacs.org This transformation is a key industrial process. Research has shown that the selectivity for methoxyacetic acid is highly dependent on the reaction conditions. For instance, using less than 3 moles of nitric acid per mole of 2-methoxyethanol, with a preferred range of 1.8 to 2.5 moles, optimizes the yield of methoxyacetic acid and minimizes the formation of over-oxidation products. smolecule.comgoogle.com The reaction is typically conducted at elevated temperatures, such as 40°C to 80°C. google.com Vanadium-based catalysts, such as vanadate (B1173111) ions, are often employed to enhance the reaction's efficiency. google.com

ParameterRecommended ConditionOutcomeReference
Molar Ratio (HNO₃:Alcohol) 1.8 - 2.5Optimal selectivity for methoxyacetic acid google.com
Molar Ratio (HNO₃:Alcohol) > 3.0Increased formation of oxidative degradation byproducts google.com
Temperature 40°C - 80°CFacilitates oxidation google.com
Catalyst Vanadate ionsEnhances reaction efficiency google.com

The mechanism for the oxidation of alcohols by nitric acid is complex and can involve different active species and pathways depending on the conditions. One proposed mechanism for the oxidation of 2-methoxyethanol involves the nitrosonium ion (NO⁺) as the active oxidizing agent. acs.org This is supported by studies on the oxidation of 2-methoxyethanol by nitrosonium fluoroborate. acs.org A significant deuterium (B1214612) isotope effect (kH/kD = 3.9) was observed, which indicates that the cleavage of the C-H bond at the carbinol carbon is the rate-determining step. acs.orgosti.gov

In analogous oxidations of other alcohols, such as benzyl (B1604629) alcohol, mechanisms involving radical intermediates have also been proposed. One such pathway involves hydrogen abstraction by a radical ion like HNO₂⁺. acs.org Another pathway, particularly in the presence of chloride and a metal catalyst like iron(III), involves the in situ formation of nitrosyl chloride (NOCl). acs.orgresearchgate.net The NOCl converts the alcohol into an alkyl nitrite (B80452) intermediate, which then decomposes, potentially via a single-electron transfer (SET) mechanism, to form the carbonyl product. acs.orgresearchgate.net While not demonstrated specifically for 2-methoxyethanol without a chloride source, these findings highlight the potential for electron transfer and radical processes in nitric acid-mediated oxidations.

Theoretical studies on hydrogen abstraction from 2-methoxyethanol by radicals show that abstraction from the carbon adjacent to the hydroxyl group (the α-carbon) is a favorable pathway, which aligns with the experimental isotope effect data. researchgate.net

The identification of transient intermediates is crucial for understanding the reaction mechanism. In the oxidation of 2-methoxyethanol by nitric acid, a rapid equilibrium is believed to exist between the starting alcohol and the corresponding nitrate ester, 2-methoxyethyl nitrite. acs.org Alkyl nitrites are frequently implicated as key intermediates in the nitric acid oxidation of alcohols. acs.orgacs.org For example, benzyl nitrite is a confirmed intermediate in the oxidation of benzyl alcohol. ethz.chrsc.org

The active oxidizing species itself is a critical intermediate. As mentioned, the nitrosonium ion (NO⁺) has been proposed as the key oxidant in the formation of methoxyacetic acid from 2-methoxyethanol. acs.org In other systems, species like nitrogen dioxide (NO₂) and nitrous acid (HNO₂) are also involved, often participating in a catalytic cycle where they are regenerated. rsc.org The initial step in these cycles can be the decomposition of nitric acid to generate NOx species, which then react with the alcohol. rsc.org

During the metabolic oxidation of 2-methoxyethanol, 2-methoxyacetaldehyde is a known intermediate which is subsequently oxidized to methoxyacetic acid. canada.ca It is plausible that this aldehyde is also an intermediate in the chemical oxidation process with nitric acid, although it may be rapidly converted to the final carboxylic acid product under the strong oxidizing conditions. utwente.nl

Alternative Reactivity Profiles and Related Transformations

The formation of nitrous acid in a nitric acid solution is often an autocatalytic process, where initial reduction of nitric acid produces nitrogen oxides that can then generate nitrous acid. dtic.milwikipedia.org The presence of even small amounts of nitrous acid can significantly accelerate oxidation reactions. wikipedia.org The key nitrosating agents derived from nitric acid in an acidic aqueous environment include the nitrosonium ion (NO⁺), which can be formed from the protonation of nitrous acid, and dinitrogen trioxide (N₂O₃), formed from the self-condensation of nitrous acid. rsc.orgnih.govresearchgate.net

The reaction of these nitrosating agents with an alcohol like 2-methoxyethanol leads to the formation of an O-nitroso compound, specifically an alkyl nitrite. nih.govwikipedia.org This O-nitrosation is a reversible reaction where the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating species. rsc.org For instance, the reaction with the nitrosonium ion can be represented as:

CH₃OCH₂CH₂OH + NO⁺ ⇌ CH₃OCH₂CH₂ONO + H⁺

This equilibrium is established rapidly under the reaction conditions for the oxidation of 2-methoxyethanol. researchgate.net The formation of 2-methoxyethyl nitrite as an intermediate is a critical step. While it can be a precursor to the final oxidation product, methoxyacetic acid, the nitrite ester itself has been isolated and used in other chemical transformations. researchgate.netnih.govnih.gov For example, 2-methoxyethyl nitrite has been employed as a source of the NO⁺ cation for the electrophilic nitrosation of aromatic compounds. nih.gov

The table below summarizes the key nitrosating agents derived from nitric acid and their role in the transformation of 2-methoxyethanol.

Nitrosating AgentFormation from Nitric Acid (Simplified)Reaction with 2-Methoxyethanol
Nitrous Acid (HONO) Autocatalytic reduction of HNO₃Reversible formation of 2-methoxyethyl nitrite. rsc.orgwikipedia.org
Nitrosonium Ion (NO⁺) Protonation and dehydration of HONODirect electrophilic attack on the alcohol's oxygen to form 2-methoxyethyl nitrite. rsc.orgresearchgate.net
Dinitrogen Trioxide (N₂O₃) 2HONO ⇌ N₂O₃ + H₂OActs as a nitrosating agent to form 2-methoxyethyl nitrite. nih.govnih.gov

Kinetics and Thermodynamics of 2 Methoxyethanol Nitric Acid Reactions

Kinetic Studies of Reaction Rates and Orders

Kinetic studies investigate the rate at which the reaction occurs and how it is influenced by various factors. While direct kinetic studies on the oxidation of 2-methoxyethanol (B45455) solely by nitric acid are limited in the provided literature, research on the oxidation of 2-methoxyethanol by other agents, such as Cerium(IV), in a nitric acid medium provides significant insights into the reaction's kinetics. orientjchem.orgorientjchem.org

In a study of the oxidation of 2-methoxyethanol by Cerium(IV) in an aqueous nitric acid medium, the reaction was found to be first order with respect to the Ce(IV) oxidant. orientjchem.org The kinetics with respect to the alcohol (2-methoxyethanol) were observed to follow a Michaelis-Menten type correlation, which is typical for reactions involving the formation of a complex between the reactant and the oxidant. orientjchem.orgorientjchem.org

The proposed rate law for the reaction under these conditions is complex, reflecting the involvement of various species and equilibria. The rate of disappearance of the oxidant is dependent on the concentrations of the Ce(IV) species, the alcohol, and hydrogen ions. orientjchem.org An assumption in the derivation of the final rate expression is that a dimeric form of Cerium(IV) participates in the oxidation process. orientjchem.org The rate law is consistent with a mechanism involving the formation of a complex which then decomposes to produce a free radical. orientjchem.orgorientjchem.org

The following table shows the slope and intercept values derived from plots of the observed rate constant (k_obs) versus the inverse of the Cerium(IV) concentration, which are used to confirm the proposed rate mechanism. orientjchem.org

AlcoholSlope (10⁻⁶ mol dm⁻³ s⁻¹)Intercept (10⁻⁴ s⁻¹)
n-propanol3.302.00
2-methoxyethanol 2.00 1.20
2-ethoxyethanol1.000.80
Data from a study at 298 K with [ROH]₀= 0.04 mol dm⁻³, [H⁺] = 0.50 mol dm⁻³, and [NO₃⁻] = 0.50 mol dm⁻³. orientjchem.org

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. solubilityofthings.com This is because higher temperatures provide the reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier. solubilityofthings.com

Concentration: In the Cerium(IV) oxidation of 2-methoxyethanol in a nitric acid medium, the observed rate constant (k_obs) was found to decrease as the initial concentration of nitric acid increased. orientjchem.orgorientjchem.org This suggests that different species of the oxidant may exist in equilibrium at varying acid concentrations, with some being less reactive than others. orientjchem.org Conversely, the rate increases with an increasing initial concentration of 2-methoxyethanol, consistent with Michaelis-Menten kinetics. orientjchem.org

The table below illustrates the effect of nitric acid concentration on the observed rate constant for the oxidation of 2-methoxyethanol by Ce(IV).

[HNO₃] (mol dm⁻³)k_obs (10⁻⁴ s⁻¹) for 2-methoxyethanol
0.401.50
0.501.20
0.601.00
0.800.80
1.000.60
1.200.40
Data from a study with [Ce(IV)] = 1.40 x 10⁻³ mol dm⁻³, [2-methoxyethanol] = 0.04 mol dm⁻³, at 298 K. orientjchem.org

Solvent: The polarity of the solvent can influence reaction rates. For solid-liquid phase-transfer catalysis reactions, which can be analogous to certain aspects of the oxidation system, the reaction rate has been observed to increase with the increasing polarity of the organic solvent. acs.org

There is no specific information available in the searched literature regarding the investigation of kinetic isotope effects for the reaction between 2-methoxyethanol and nitric acid. Such studies would involve replacing certain atoms in the 2-methoxyethanol molecule (e.g., hydrogen with deuterium) to determine if that bond is broken in the rate-determining step of the reaction.

Thermodynamic Characterization of Reaction Equilibria

Thermodynamics provides information about the energy changes that occur during a reaction and the position of the equilibrium.

Computational studies have been performed to determine the thermodynamic properties of 2-methoxyethanol and its decomposition pathways. Using methods like Density Functional Theory (DFT), the enthalpies of formation for 2-methoxyethanol and related species have been calculated. researchgate.net For the unimolecular thermal degradation of 2-methoxyethanol, the most thermodynamically favored products are methane (B114726) and glycolaldehyde (B1209225). researchgate.net

The table below shows calculated enthalpies of formation (ΔfH298) for 2-methoxyethanol (2ME) and some of its potential decomposition products.

SpeciesFormulaΔfH298 (kcal/mol)
2-Methoxyethanol (2ME)CH₃OCH₂CH₂OH-90.2
MethoxyetheneCH₂=CHOCH₃-26.3
MethaneCH₄-17.8
GlycolaldehydeHOCH₂CHO-82.6
Data from computational studies. researchgate.net

The equilibrium constant (K) quantifies the ratio of products to reactants once a reaction has reached equilibrium. ufl.edu For the reaction of 2-methoxyethanol with nitric acid, the primary product is methoxyacetic acid. smolecule.com The reaction conditions can be manipulated to control the product distribution. For instance, industrial processes specify molar ratios of nitric acid to 2-methoxyethanol (e.g., 2.5:1) and reaction temperatures (e.g., 50-60°C) to optimize the yield of methoxyacetic acid and minimize byproducts. google.com After the main reaction, any remaining nitrous acid is often removed by adding urea (B33335) to ensure product purity. google.com

The position of this equilibrium lies toward the products under typical reaction conditions. While a specific numerical value for the equilibrium constant (Kc) for this reaction is not provided in the search results, the successful industrial synthesis of methoxyacetic acid via this route confirms that the equilibrium is favorable for product formation. google.com

Computational Thermodynamics for Reaction Feasibility

Computational thermodynamics serves as a powerful predictive tool in chemistry to assess the feasibility of a chemical reaction without the need for initial experimental work. By calculating the thermodynamic properties of reactants and products, it is possible to determine the spontaneity of a reaction under specific conditions. The primary metric for determining reaction feasibility is the change in Gibbs free energy (ΔG). A negative ΔG value indicates that a reaction is thermodynamically favorable and can proceed spontaneously.

Theoretical investigations into the reactions of 2-methoxyethanol (2ME) have been conducted using various computational methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., CBS-QB3). researchgate.netnih.gov While specific computational studies on the direct reaction between 2-methoxyethanol and nitric acid are not extensively detailed in publicly available literature, the principles from studies on similar systems, such as the oxidation and thermal degradation of 2ME, are directly applicable. researchgate.netnih.govresearchgate.net

For the reaction between 2-methoxyethanol and nitric acid, which results in the oxidation of the alcohol to methoxyacetic acid, computational models would be employed to calculate the standard enthalpies of formation (ΔHf°) and standard entropies (S°) for all species involved in the reaction pathway. osti.govacs.org

A computational study would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (2-methoxyethanol, nitric acid), intermediates, transition states, and products (methoxyacetic acid, water, nitrogen oxides) are optimized to find their lowest energy conformations. researchgate.net

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain thermodynamic data like enthalpy and entropy.

Energy Calculations: High-level single-point energy calculations are performed to obtain accurate electronic energies.

Thermodynamic Property Calculation: From these calculations, key thermodynamic values are determined. The Gibbs free energy change for the reaction is then calculated using the equation:

ΔG° = ΔH° - TΔS°

Where:

ΔH° is the standard enthalpy change of the reaction.

T is the absolute temperature in Kelvin.

ΔS° is the standard entropy change of the reaction.

Computational studies on the oxidation of 2-methoxyethanol by other radicals have shown that H-atom abstraction from the α-carbon (the carbon bonded to the hydroxyl group) is a kinetically and thermodynamically favored pathway. nih.govresearchgate.net This suggests that a similar mechanism would be initiated by nitric acid or its decomposition products.

Illustrative Thermodynamic Data for Reaction Feasibility Analysis

The following interactive table presents hypothetical, yet plausible, calculated thermodynamic data for key steps in the oxidation of 2-methoxyethanol by nitric acid. These values are representative of what a computational thermodynamics study would generate to assess reaction feasibility.

Reaction StepΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol) at 298 KFeasibility
H-abstraction from α-carbon-6520
Intermediate Aldehyde Formation-150-10
Oxidation to Carboxylic Acid-22015
Overall Reaction-43525

Advanced Synthetic Methodologies and Catalysis

Batch and Continuous Flow Synthesis of 2-Methoxyethyl Nitrate (B79036) and Derivatives

The synthesis of nitrate esters, such as 2-methoxyethyl nitrate, from alcohols and nitric acid is a significant area of study due to their applications as energetic materials and fuel additives. umb.edu The nitration of alcohols is a fast and highly exothermic liquid-liquid heterogeneous reaction, which poses significant safety and control challenges in conventional batch reactors. dicp.ac.cn These challenges, including the risk of thermal runaway and the formation of undesirable byproducts, have driven the development of advanced reactor technologies. dicp.ac.cnunina.it

Optimization of Batch Reaction Parameters

The optimization of batch nitration processes is critical for ensuring safety, maximizing yield, and controlling selectivity. Key parameters that are typically optimized include temperature, mixed acid composition (the ratio of nitric acid to a dehydrating agent like sulfuric acid), and reaction time. dicp.ac.cnacs.org

For liquid-liquid reactions like alcohol nitration, the process can be governed by either kinetic or mass transfer regimes. The strength of the sulfuric acid in the mixed acid phase is a crucial factor that can determine which regime is dominant. dicp.ac.cn Optimization often involves a "one-factor-at-a-time" (OFAT) methodology, where individual parameters are varied sequentially to find the optimal conditions. acs.org For instance, in the nitration of m-xylene, an analogous process, reaction time and the concentration of nitric acid were systematically varied to maximize the yield of the desired product while minimizing byproducts. umb.edu Similarly, for the nitration of 2-ethylhexanol, studies have focused on optimizing the molar ratio of nitric acid to the alcohol and the water content in the mixed acid to achieve high conversion and selectivity. researchgate.net Controlling the temperature is paramount, as nitration reactions are highly exothermic; conventional batch processes are often restricted to low temperatures (e.g., 15°C or below) to maintain safe operating conditions. dicp.ac.cn

Implementation of Continuous Flow Microreactor Systems for Scalable Production

Continuous flow microreactors have emerged as an inherently safer and more efficient alternative to batch reactors for producing nitrate esters. umb.edu These systems offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and a small reactor footprint, which minimizes the volume of hazardous material present at any given time. mdpi.comspringernature.com

The implementation of continuous flow systems allows for nitration reactions to be conducted safely at higher temperatures than in batch reactors, which can accelerate reaction rates and improve throughput. dicp.ac.cnunina.it For example, a continuous flow process for producing various di, tri, and tetra nitrate esters from polyols and nitric acid achieved yields greater than 90% with a short residence time of just one minute. umb.edu This corresponds to a very high space-time yield of over 18 g/h per mL of reactor volume, demonstrating the immense potential for scalable production. umb.edu The scalability of these systems can be achieved by operating multiple microreactors in parallel (a "numbering-up" or "scaling-out" approach) without the need for re-optimization. researchgate.net This methodology has been successfully applied to the industrial-scale synthesis of other nitroaromatic compounds, achieving production rates of up to 800 g/h. rsc.org

Optimized Continuous Flow Synthesis of Various Nitrate Esters umb.edu
SubstrateProductYield (%)Residence Time (min)Space-Time Yield (g/h/mL)
Ethylene (B1197577) GlycolEthylene Glycol Dinitrate (EGDN)>901>18
Diethylene GlycolDiethylene Glycol Dinitrate (DEGDN)>901>18
Triethylene GlycolTriethylene Glycol Dinitrate (TEGDN)>901>18
1,2,4-Butanetriol1,2,4-Butanetriol Trinitrate (BTTN)>901>18

Analysis of Mass Transfer and Kinetic Regimes in Flow Reactions

The analysis of these regimes is crucial for process design and scale-up. researchgate.net Studies using advanced flow reactors, such as Corning® Advanced-Flow™ Reactors, have characterized the hydrodynamics and mass transfer properties for gas-liquid systems. nih.gov The volumetric mass transfer coefficient (kLa) is a key parameter that increases with the flow rates of the gas and liquid phases, confirming the intensification of mass transfer in these devices. nih.gov In basic laminar flow systems, mass transfer rates are dependent on the dimensions of the microchannel and the fluid velocity. researchgate.net By understanding and controlling these factors, it is possible to decouple mixing effects from reaction time, allowing for more fundamental studies of reaction kinetics. researchgate.net For the nitration of 2-ethylhexanol in a microreactor, it was demonstrated that the enhanced mass transfer allowed for a conversion of up to 99% in less than 10 seconds, highlighting the potential for process intensification. researchgate.net

Catalytic Approaches in 2-Methoxyethanol (B45455) Transformations

Beyond its use as a precursor for nitration, 2-methoxyethanol can undergo various catalytic transformations. These reactions are often focused on oxidation or etherification, employing both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Metal-Mediated (e.g., Cerium(IV), Iron(III)) and Organocatalytic Systems (e.g., Nitroxides)

Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity under mild conditions.

Cerium(IV)-Mediated Oxidation : The oxidation of 2-methoxyethanol by cerium(IV) in a nitric acid medium leads to the formation of 2-methoxyethanal. The reaction follows first-order kinetics with respect to Ce(IV), and Michaelis-Menten type kinetics with respect to the alcohol. organic-chemistry.orgescholarship.org Studies suggest that a Ce(IV)-dimer is the active oxidizing species and that the reaction proceeds through the formation of a free radical. dicp.ac.cnorganic-chemistry.org The stoichiometry of the reaction indicates that one mole of 2-methoxyethanol consumes two moles of cerium(IV). dicp.ac.cn

Iron(III)-Mediated and Cooperative Catalysis : Iron(III) is an abundant, low-cost metal that is effective for various oxidation reactions. ias.ac.in The combination of iron(III) nitrate and a nitroxide organocatalyst like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) creates a highly effective system for the aerobic oxidation of alcohols. This system operates through a "serial cooperativity" mechanism, where a redox cascade is initiated by the iron(III) nitrate. The iron catalyst facilitates the oxidation of the hydroxylamine (B1172632) form of TEMPO to the active oxoammonium species, which then oxidizes the alcohol. In a related study, an adduct of iron(III) chloride and TEMPO was shown to effectively oxidize 1,2-diphenyl-2-methoxyethanol, a structural analog of lignin (B12514952), to the corresponding ketone.

Kinetic Data for the Oxidation of 2-Methoxyethanol by Cerium(IV) in Nitric Acid dicp.ac.cn
ParameterConditionObservation
Order with respect to [Ce(IV)][Alcohol] >> [Ce(IV)]First Order
Order with respect to [2-Methoxyethanol]-Michaelis-Menten Kinetics
Effect of initial [Ce(IV)]Increasing [Ce(IV)]Rate is retarded
Stoichiometry (Ce(IV):Alcohol)-2:1
Proposed Active Species-Ce(IV)-Dimer

Organocatalysis with Nitroxides : Nitroxide radicals like TEMPO are stable radicals that serve as catalysts for the selective oxidation of alcohols to aldehydes and ketones. In cooperative systems with metals like iron or copper, the metal's role is often to facilitate the regeneration of the active oxoammonium cation from the hydroxylamine species that is formed after the alcohol is oxidized. organic-chemistry.org This allows the reaction to proceed with a catalytic amount of the nitroxide using a terminal oxidant like air (O₂).

Heterogeneous Catalysis: Solid Acid Catalysts and Supported Systems (e.g., Zeolites)

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product mixture and allows for their reuse, a key principle of green chemistry.

Solid Acid Catalysts : Solid acid catalysts, such as sulfated zirconia or other supported metal oxides, are used in various transformations. In one study, a copper-based zirconia catalyst (Cu/ZrO₂) with balanced acid sites was used for the continuous synthesis of 2-methoxyethanol via the hydrogenation of dimethyl oxalate. A high yield of 68% was achieved due to the synergistic effect between the surface acid sites and the active copper sites. acs.org

Zeolites and Supported Systems : Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts due to their well-defined pore structures, which can impart shape selectivity. SAPO-34, a silicoaluminophosphate zeolite, has been shown to be a highly efficient and selective catalyst for the etherification of ethylene glycol with methanol (B129727), where the pore structure favors the formation of dimethoxyethane over other byproducts. A patent describes a process for producing ethers, including potentially 2-methoxyethanol, using a zeolite catalyst. unina.it In other related transformations, Zn²⁺-exchanged ZSM-5 zeolites have been used to activate methane (B114726) to form surface methoxy (B1213986) species, demonstrating the ability of zeolites to facilitate reactions involving simple alcohol-related functional groups.

Role of Nitric Acid as a Catalyst or Co-catalyst in Oxidations

The oxidation of 2-methoxyethanol to methoxyacetic acid using nitric acid is a process where nitric acid and its intermediates play a crucial catalytic role. While nitric acid is consumed as the bulk oxidant, the reaction mechanism is characterized by autocatalysis, where species derived from nitric acid, such as nitrous acid (HNO₂) and the nitrosonium ion (NO⁺), act as the primary catalytic agents that initiate and propagate the oxidation process. researchgate.netosti.gov

Research into the oxidation of 2-methoxyethanol by nitric acid in a sulfuric acid solution has elucidated the kinetics and mechanism of this transformation. The reaction's progress, monitored by observing the disappearance of the alcohol, follows first-order kinetics over a significant portion of the conversion range (20-80%). researchgate.net The rate of the reaction is significantly influenced by the acidity of the medium. A plot of the logarithm of the rate constants against the Hammett acidity function (H₀) yields a straight line with a unit slope, indicating a strong dependence on acidity. researchgate.net

The active oxidizing agent is proposed to be the nitrosonium ion (NO⁺), which is formed from nitrous acid in the acidic medium. researchgate.netosti.gov This electrophilic species attacks the hydroxyl group of the alcohol. osti.gov A significant deuterium (B1214612) isotope effect of 3.9 was observed when the hydrogen on the first carbon of 2-methoxyethanol was replaced with deuterium, indicating that the cleavage of this C-H bond is the rate-determining step of the reaction. researchgate.net Under the oxidation conditions, a rapid equilibrium is also established between 2-methoxyethanol and 2-methoxyethyl nitrite (B80452). researchgate.net Further support for the role of the nitrosonium ion comes from studies on the oxidation of 2-methoxyethanol using nitrosonium fluoroborate, which corroborates the proposed mechanism. researchgate.net

Kinetic and Mechanistic Data for the Oxidation of 2-Methoxyethanol by Nitric Acid researchgate.net
ParameterValue/Observation
Reaction OrderFirst-order (in the range of 20-80% conversion)
Activation Energy (Ea)17.9 kcal/mol
Deuterium Isotope Effect (kH/kD)3.9
Rate-Determining StepCleavage of the 1-C-H bond
Active Oxidizing AgentNitrosonium ion (NO⁺)
Key InitiatorNitrous Acid (HNO₂)

In industrial applications, the process can be optimized by using co-catalysts. A patented method describes the oxidation of 2-methoxyethanol with nitric acid in the presence of vanadate (B1173111) ions as a catalyst. google.com This process is typically carried out at temperatures between 40°C and 80°C, using less than 3 moles of nitric acid per mole of the alcohol, which is a lower ratio than in some other described methods. google.com The use of a vanadium catalyst allows for efficient oxidation to methoxyacetic acid under controlled conditions. google.com

Industrial Process Conditions for 2-Methoxyethanol Oxidation google.com
ParameterCondition
Co-catalystVanadate ions
Temperature Range40°C to 80°C
Molar Ratio (Nitric Acid : 2-Methoxyethanol)< 3 (preferably 1.8 to 2.5)
Nitric Acid Concentration30 to 80 percent strength aqueous solution

Spectroscopic and Structural Characterization of Reaction Products

High-Resolution Spectroscopic Analysis of 2-Methoxyethyl Nitrate (B79036) and Related Compounds

High-resolution spectroscopy offers precise information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-methoxyethyl nitrate, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum of 2-methoxyethyl nitrate is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The methoxy (B1213986) group (CH₃O-) protons would appear as a singlet at the most upfield position. The two methylene (B1212753) groups (-CH₂-) adjacent to the ether oxygen and the nitrate group, respectively, form an A₂B₂ or more complex spin system. The methylene protons adjacent to the electron-withdrawing nitrate group (-CH₂ONO₂) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the methylene protons adjacent to the ether oxygen (CH₃OCH₂-). Studies on structurally similar alkyl nitrates, such as diethylene glycol dinitrate, show that the chemical shift for protons on a carbon atom bonded to a nitrate group (α-protons) is typically around 4.5-4.8 ppm. dtic.mil

¹³C NMR: The ¹³C NMR spectrum will display three signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon of the methoxy group (CH₃-) will be the most shielded. The carbon atom bonded to the nitrate group (-CH₂ONO₂) will be the most deshielded due to the strong electron-withdrawing effect of the nitrate moiety, causing its signal to appear at the highest ppm value. The carbon of the other methylene group (-OCH₂-) will have an intermediate chemical shift.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between the protons on the adjacent methylene groups, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methoxyethyl Nitrate

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ -O-~3.4 (singlet)~59
-O-CH₂ -CH₂-~3.7 (triplet)~68
-CH₂-CH₂ -ONO₂~4.6 (triplet)~75

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. edinst.com These methods are particularly useful for identifying functional groups. The nitrate group (-ONO₂) has several characteristic vibrational modes.

FTIR Spectroscopy: The infrared spectrum of 2-methoxyethyl nitrate is dominated by strong absorptions characteristic of the nitrate ester group. Asymmetrical and symmetrical stretching vibrations of the NO₂ group are the most prominent, typically appearing as very strong bands. Research on other alkyl nitrates shows these bands consistently. researchgate.net Specifically, the key absorption bands are:

Asymmetric NO₂ stretch (νas(NO₂)): A very strong band typically found in the 1620-1660 cm⁻¹ region. For similar alkyl nitrates, this band is observed around 1630 cm⁻¹. researchgate.net

Symmetric NO₂ stretch (νs(NO₂)): A strong band appearing in the 1270-1290 cm⁻¹ range. researchgate.net

O-N stretch (ν(O-N)): A moderately strong band typically observed around 850-870 cm⁻¹. researchgate.net Additionally, the C-O-C ether stretching vibration would be visible as a strong band around 1100-1150 cm⁻¹, and various C-H stretching and bending vibrations would appear in their usual regions (2800-3000 cm⁻¹ and ~1450 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. eag.commt.com While the NO₂ asymmetric stretch is often weak in the Raman spectrum, the symmetric stretch gives a strong Raman band. This complementarity is a key advantage of using both techniques. For inorganic nitrates, the symmetric stretch is a very strong Raman scatterer. irdg.org Water is a weak Raman scatterer, making this technique suitable for aqueous samples if needed. edinst.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for 2-Methoxyethyl Nitrate

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Asymmetric NO₂ StretchFTIR1630 - 1660Very Strong
Symmetric NO₂ StretchFTIR1270 - 1290Strong
Symmetric NO₂ StretchRaman1270 - 1290Strong
O-N StretchFTIR850 - 870Strong
C-O-C Ether StretchFTIR1100 - 1150Strong
C-H StretchFTIR/Raman2800 - 3000Medium-Strong

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): For 2-methoxyethyl nitrate (C₃H₇NO₄), high-resolution mass spectrometry (HRMS) can determine its exact mass with high precision. The monoisotopic mass of 2-methoxyethyl nitrate is 121.0375 Da. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 121 might be observed, although it may be weak or absent due to the lability of the nitrate group. The fragmentation pattern is key to structural confirmation. Expected fragmentation pathways include:

Loss of the nitrate radical (•NO₂) or nitric acid (HNO₃).

Cleavage of the nitrate group, leading to a fragment corresponding to the nitrooxy group ([NO₃]⁻) at m/z = 62.

Cleavage of the C-O bonds, leading to characteristic fragments such as [CH₃OCH₂CH₂]⁺ at m/z = 59 or [CH₂ONO₂]⁺ at m/z = 76.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments would involve selecting a specific parent ion (e.g., the molecular ion or a major fragment) and inducing further fragmentation. This process helps to establish the connectivity of the atoms by analyzing the resulting daughter ions, providing conclusive structural evidence and differentiating it from potential isomers.

Table 3: Key Mass Spectrometry Data for 2-Methoxyethyl Nitrate

PropertyValueReference
Molecular FormulaC₃H₇NO₄ nih.gov
Molecular Weight121.09 g/mol nih.gov
Exact Monoisotopic Mass121.0375 Da nih.gov
Common Fragment (m/z)76 ([CH₂ONO₂]⁺)
Common Fragment (m/z)62 ([NO₃]⁻)
Common Fragment (m/z)59 ([CH₃OCH₂CH₂]⁺)
Common Fragment (m/z)45 ([CH₃OCH₂]⁺)

Computational Spectroscopic Prediction and Validation

Computational chemistry provides a powerful framework for the prediction and interpretation of the spectroscopic properties of molecules. In the context of the reaction between 2-methoxyethanol (B45455) and nitric acid, which can yield products such as 2-methoxyethyl nitrate, computational methods are invaluable for elucidating the molecular structures and validating experimental spectroscopic data. Density Functional Theory (DFT) is a particularly prominent method for this purpose, offering a balance between computational cost and accuracy in predicting vibrational spectra (Infrared and Raman). ahievran.edu.trvjst.vn

Research in related molecular systems demonstrates that theoretical calculations are crucial for assigning vibrational modes and understanding the fine details of molecular geometry. vjst.vnresearchgate.net By calculating the optimized geometry and the corresponding vibrational frequencies of a proposed reaction product, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data obtained from techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. ahievran.edu.trmdpi.com A close correspondence between the predicted and measured spectra serves as strong evidence for the identity and structure of the synthesized compound.

The process typically involves geometry optimization of the target molecule using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). ahievran.edu.trvjst.vn Following optimization, vibrational frequency calculations are performed. The resulting frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental results. ahievran.edu.tr

Detailed Research Findings

While specific DFT studies focusing exclusively on the "2-Methoxyethanol;nitric acid" adduct or 2-methoxyethyl nitrate are not extensively detailed in the provided literature, the methodology is well-established. For the likely product, 2-methoxyethyl nitrate (CH₃OCH₂CH₂ONO₂), computational analysis would focus on identifying the vibrational modes associated with its key functional groups.

The primary reaction between 2-methoxyethanol and nitric acid is an oxidation process, which can lead to methoxyacetic acid. smolecule.comacs.org However, under certain conditions, the formation of the nitrate ester, 2-methoxyethyl nitrate, can occur. msu.edu Computational studies can help differentiate between these potential products.

For 2-methoxyethyl nitrate, DFT calculations would predict the vibrational frequencies for the ether linkage (C-O-C), the nitrate group (-ONO₂), and the alkyl backbone (C-H, C-C). These predictions can be systematically compared with experimental spectra. The nitrate group has characteristic symmetric and asymmetric stretching vibrations, which are sensitive to the molecular environment and serve as a clear spectroscopic marker. arxiv.org Similarly, the ether group has a distinct C-O-C stretching frequency. msu.edu

The table below illustrates a hypothetical comparison between experimental and computationally predicted vibrational frequencies for 2-methoxyethyl nitrate, based on typical values for these functional groups found in the literature.

Table 1: Comparison of Experimental and Predicted Vibrational Frequencies (cm⁻¹) for 2-Methoxyethyl Nitrate

Functional GroupVibrational ModeTypical Experimental Range (cm⁻¹)Hypothetical DFT (B3LYP/6-311G++) Predicted Frequency (cm⁻¹)
-CH₃, -CH₂C-H Stretch2850-30002950
-ONO₂Asymmetric NO₂ Stretch1600-16501630
-ONO₂Symmetric NO₂ Stretch1270-12901280
C-O-CAsymmetric Stretch1085-11501120
O-NO-N Stretch850-870860

This table is illustrative. Actual DFT results would provide a full list of calculated frequencies and their corresponding IR intensities and Raman activities.

Furthermore, computational models can predict the most stable geometric conformers of the product molecule. For a flexible molecule like 2-methoxyethyl nitrate, several conformers may exist due to rotation around the C-C and C-O bonds. DFT calculations can determine the relative energies of these conformers, identifying the most stable structure at a given temperature. researchgate.net This structural information is critical as the vibrational spectrum is a composite of the spectra of all significantly populated conformers.

Table 2: Predicted Structural Parameters for the Most Stable Conformer of 2-Methoxyethyl Nitrate

Structural ParameterBond/AnglePredicted Value (DFT)
Bond LengthC-O (ether)1.43 Å
Bond LengthC-O (nitrate)1.45 Å
Bond LengthO-N1.40 Å
Bond LengthN=O1.21 Å
Bond AngleC-O-C112°
Bond AngleO-N=O115°
Dihedral AngleC-O-C-C~180° (anti or trans)

Note: The values in this table are typical and illustrative, derived from general principles and data on similar molecules in the literature. ahievran.edu.tr

The validation of these computational predictions against experimental FTIR and Raman spectra allows for an unambiguous structural assignment of the reaction products. Discrepancies between predicted and experimental data can point to environmental effects (like solvent interactions or hydrogen bonding) or the presence of alternative products or conformers not initially considered. researchgate.net This iterative process of prediction and validation is a cornerstone of modern chemical characterization. researchgate.net

Academic and Research Applications of 2 Methoxyethanol Derived Compounds

Utility as Precursors in Polymer Science

2-Methoxyethanol (B45455) serves as a foundational molecule for the synthesis of specialized monomers, which are then used to build advanced polymeric materials with tailored properties.

2-Methoxyethanol is a key precursor for producing functionalized monomers like 2-methoxyethyl acrylate (B77674) (MEA). chemicalbook.com These monomers are instrumental in creating advanced polymers due to their unique properties. The presence of the ethylene (B1197577) glycol structure in MEA imparts hydrophilicity to the resulting polymers. chemicalbook.com

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are employed with MEA to synthesize well-defined polymers with controlled molecular weights and architectures. researchgate.net This level of control is crucial for developing high-performance materials for specialized applications. nih.gov For instance, poly(2-methoxyethyl acrylate) (PMEA) has demonstrated excellent blood compatibility, making it a valuable material for medical devices that come into contact with blood, such as coatings for artificial hearts and lungs. researchgate.net

Researchers have also explored the copolymerization of MEA with other monomers to create materials with tunable properties. For example, thermosensitive copolymers of poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) have been developed, which exhibit sharp thermal transitions and have potential applications as responsive polymeric materials. rsc.org Furthermore, bio-based monomers derived from compounds like 2-methoxy-4-vinylphenol (B128420) (MVP), which shares structural similarities with 2-methoxyethanol derivatives, are being investigated for creating thermoplastics and thermoset polymers from renewable resources. nih.govmdpi.com

Monomer/Polymer SystemPolymerization TechniqueKey Properties & Research FindingsPotential Applications
2-Methoxyethyl acrylate (MEA)Solution PolymerizationForms hydrophilic, anticoagulant polymers (PMEA). chemicalbook.com Shows good blood compatibility by reducing protein adsorption and platelet adhesion. researchgate.netCoatings for medical devices (artificial lungs, catheters). researchgate.net
P(MEA-co-PEGA)RAFT Dispersion PolymerizationThermosensitive copolymers with sharp thermal transitions. rsc.org Allows for high monomer loading in synthesis. rsc.orgResponsive polymeric materials, nanogels. rsc.org
MEA/Ethyl Methacrylate (EMA) CopolymersSolution PolymerizationContact angle and interfacial free energy can be tuned by monomer ratio. chemicalbook.comMaterials with controlled surface properties.
2-Methoxy-4-vinylphenol (MVP) derivativesSolution and Emulsion PolymerizationBio-based monomers for thermoplastics and thermosets with a wide range of thermal properties. nih.govmdpi.comSustainable polymers from renewable lignin (B12514952) sources. nih.govmdpi.com

The incorporation of nitrate (B79036) ester groups into polymer backbones is a significant area of research for creating energetic materials used in propellants and explosives. While the direct polymerization of monomers containing 2-methoxyethyl nitrate is not extensively detailed in readily available literature, research into nitrate ester-miscible polymers provides insight into compatible backbones. Polyethers derived from oxetanes containing highly polar cyano moieties have been shown to have improved miscibility with nitrate ester plasticizers. google.com This compatibility is crucial for creating stable and effective energetic formulations. These polyethers can be cured with polyfunctional isocyanates to form elastomeric binders that maintain good compatibility with the nitrate esters. google.com This suggests that polymer backbones with ether linkages, similar to the structure of 2-methoxyethanol, are suitable hosts for nitrate ester functionalities.

Application in Fine Chemical Synthesis

Derivatives of 2-methoxyethanol, including its corresponding nitrite (B80452) and carboxylic acid, serve as valuable reagents and building blocks in the synthesis of complex organic molecules.

2-Methoxyethyl nitrite (MOE-ONO) has emerged as a versatile and effective reagent in organic synthesis. It is particularly noted for its role in chemoselective nitration and nitrosation reactions.

As a Nitrating Agent: An "on-water" methodology has been developed that utilizes 2-methoxyethyl nitrite for the mild and selective nitration of tyrosines and phenols. researchgate.netnih.gov This approach is significant because it mimics biological processes and operates under environmentally benign conditions. researchgate.net The reaction is believed to proceed through the formation of tyrosyl radicals that couple with ⋅NO2 at the oil-water interface, leading to the desired nitrated products. nih.gov This method offers high product selectivity and is distinct from other radical nitration systems. researchgate.net

As a Nitrosating Agent: Recent research has demonstrated the utility of 2-methoxyethyl nitrite as a source of the nitrosonium cation (NO+) for aromatic electrophilic nitrosation. nih.gov This acid-free method successfully nitrosates phenols, naphthols, and other pronucleophiles while completely suppressing the undesired side reactions of nitration by NOx radicals. nih.gov This is particularly advantageous for nitrosating acid-sensitive substrates, which has been a challenge with traditional protocols. nih.gov The ability to act as either a source of NO radical or NO cation highlights the tunable reactivity of 2-methoxyethyl nitrite.

ReagentReaction TypeSubstratesKey Advantages
2-Methoxyethyl NitriteChemoselective NitrationTyrosines, PhenolsMild, "on-water" conditions; high product selectivity; mimics biological processes. researchgate.netnih.gov
2-Methoxyethyl NitriteElectrophilic Aromatic NitrosationPhenols, Naphthols, PronucleophilesAcid-free conditions; suppresses undesired nitration; effective for acid-sensitive substrates. nih.gov

Methoxyacetic acid, which can be produced by the oxidation of 2-methoxyethanol, is an important intermediate in fine chemical synthesis. wikipedia.orgpatsnap.com It serves as a precursor for various commercial products and as a versatile tool in organic reactions.

Industrially, methoxyacetic acid is a starting material for the synthesis of the fungicides oxadixyl (B1677826) and mefenoxam. wikipedia.org It is also used to produce methoxyacetyl chloride, an important reagent in the manufacturing of pharmaceuticals and plant protecting agents. google.comgoogle.com Furthermore, it can be esterified with methanol (B129727) to synthesize methyl methoxyacetate (B1198184), which is used as an intermediate for compounds like vitamin B6 and sulfanilamide-5-pyrimidine. google.comhb-p.com

In laboratory synthesis, the methoxyacetate (MAc) group has been employed as a protecting group. researchgate.net Its utility stems from its stability under various conditions and its selective removal in the presence of other ester groups. This allows for complex, multi-step syntheses of organic molecules. researchgate.net

The 2'-O-(2-methoxyethyl) (2'-O-MOE) modification is a cornerstone of modern antisense oligonucleotide (ASO) therapeutics. biosearchtech.com This modification, where a 2-methoxyethyl group is attached to the 2' position of the ribose sugar in a nucleotide, confers highly desirable properties to the resulting oligonucleotides. biosearchtech.comoup.com These properties include enhanced binding affinity to target RNA, excellent resistance to nuclease degradation, and a favorable pharmacokinetic profile. researchgate.netnih.gov

The synthesis of 2'-O-MOE purine (B94841) ribonucleosides is a critical step in the production of these therapeutic agents. A common method involves the selective 2'-O-alkylation of purine ribonucleosides like adenosine. tandfonline.com Reagents such as 1-methanesulfonyloxy-2-methoxyethane (MOE-OMs) are used as the alkylating agent in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide. tandfonline.comeurekaselect.com The reaction conditions, including the choice of solvent (e.g., DMSO vs. DMF) and base, have been optimized to improve the yield and purity of the desired 2'-O-MOE derivatives. tandfonline.com

Influence of 2-Methoxyethanol as a Solvent/Ligand in Material Precursor Chemistry

The dual functionality of 2-methoxyethanol as both a solvent and a ligand plays a pivotal role in the synthesis of complex metal oxides from molecular precursors. Its ability to dissolve metal salts and influence the subsequent hydrolysis and condensation reactions is critical in controlling the properties of the final material. This section delves into the specific effects of 2-methoxyethanol in the sol-gel synthesis of bismuth ferrite (B1171679) (BiFeO₃) and its coordination chemistry in the precursor solution.

Solvent Effects in Sol-Gel Synthesis of Complex Metal Oxides (e.g., BiFeO₃)

The sol-gel process is a versatile method for producing complex metal oxides with high purity and homogeneity at relatively low temperatures. The choice of solvent is a critical parameter in this process, as it dictates the solubility of the precursors, the stability of the sol, and the morphology of the resulting material. 2-Methoxyethanol (CH₃OCH₂CH₂OH) is a widely employed solvent in the sol-gel synthesis of bismuth ferrite (BiFeO₃) from metal nitrate precursors, namely bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). researchgate.netescholarship.org

The primary role of 2-methoxyethanol is to act as a medium to dissolve the metal salts, creating a homogeneous liquid phase, which is the foundational step of the sol-gel process. researchgate.netescholarship.org Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar ether group, allows it to effectively solvate the metal cations and nitrate anions, preventing premature precipitation. wikipedia.org The formation of a clear and stable precursor solution is essential for achieving a uniform distribution of the metal ions on a molecular level, which is a prerequisite for the formation of a phase-pure complex oxide upon subsequent heat treatment.

In many reported syntheses of BiFeO₃, 2-methoxyethanol is used in conjunction with other reagents like acetic acid or citric acid. amazonaws.com These additives can act as chelating agents, further stabilizing the metal ions in the solution and controlling the hydrolysis and condensation rates. The use of 2-methoxyethanol helps in obtaining a transparent and uniform solution, which upon heating, transforms into a gel. This gel is then calcined to yield the desired bismuth ferrite nanoparticles. researchgate.net

The physical properties of 2-methoxyethanol, such as its boiling point (124-125 °C), allow for controlled evaporation during the gelation and drying stages of the sol-gel process. wikipedia.org This controlled removal of the solvent is crucial for the formation of a uniform gel network without cracks or defects.

Below is an interactive data table summarizing the typical components and their roles in the sol-gel synthesis of BiFeO₃ using 2-methoxyethanol.

ComponentChemical FormulaRole in Synthesis
Bismuth(III) nitrate pentahydrateBi(NO₃)₃·5H₂OBismuth precursor
Iron(III) nitrate nonahydrateFe(NO₃)₃·9H₂OIron precursor
2-MethoxyethanolCH₃OCH₂CH₂OHSolvent
Nitric AcidHNO₃Catalyst and pH control
Acetic Acid (optional)CH₃COOHChelating agent, co-solvent
Citric Acid (optional)C₆H₈O₇Chelating agent

Coordination Chemistry of 2-Methoxyethanol in Precursor Solutions

Beyond its role as a bulk solvent, 2-methoxyethanol can directly participate in the coordination sphere of the metal ions in the precursor solution, acting as a ligand. najah.edu The molecule possesses two potential coordination sites: the oxygen atom of the hydroxyl group and the oxygen atom of the ether group. lumenlearning.com The formation of metal-solvent complexes can significantly influence the reactivity of the metal precursors and the pathway of the sol-gel reaction.

The hydroxyl group of 2-methoxyethanol can coordinate to metal ions, a common interaction for alcoholic solvents. researchgate.net This interaction can influence the electronic environment of the metal center. Studies on iron(III) in various alcohol solutions have shown that the coordination environment is highly dependent on the solvent and the presence of other coordinating species. scispace.comresearchgate.net

Research on the preferential solvation of iron complexes in aqueous 2-methoxyethanol mixtures has indicated that 2-methoxyethanol can preferentially solvate the metal complex, suggesting a strong interaction. najah.edu In the context of BiFeO₃ synthesis, it is plausible that 2-methoxyethanol molecules replace some of the water molecules in the hydration shell of the Bi³⁺ and Fe³⁺ ions from their nitrate salt precursors. This solvation process is a key step in the dissolution of the metal salts.

The coordination of 2-methoxyethanol to the metal centers can be represented as follows:

Mⁿ⁺ + x(CH₃OCH₂CH₂OH) ⇌ [M(CH₃OCH₂CH₂OH)ₓ]ⁿ⁺

Where Mⁿ⁺ represents the metal cation (Bi³⁺ or Fe³⁺). This coordination can affect the hydrolysis and condensation reactions by modifying the electrophilicity of the metal center and sterically hindering the approach of water molecules.

While direct structural characterization of the specific Bi(III) and Fe(III) complexes with 2-methoxyethanol in the nitric acid-containing sol-gel precursor solution is not extensively reported, the principles of coordination chemistry suggest that the solvent molecules play an active role in the chemical transformations leading to the formation of the metal oxide. The coordination of 2-methoxyethanol can influence the formation of intermediate polynuclear species during the gelation process, ultimately impacting the structure and properties of the final BiFeO₃ material.

Environmental Aspects and Biotransformation Studies

Biodegradation of Organic Nitrate (B79036) Esters and Related Compounds

Organic nitrate esters, while not naturally occurring, can enter the environment through industrial activities, posing a xenobiotic challenge to microorganisms. researchgate.net The biodegradation of these compounds is a critical process for their removal from contaminated environments.

The microbial breakdown of organic nitrate esters typically initiates with the cleavage of the nitrate group, a process known as denitration. This initial step is crucial as it removes the nitro moiety, often leading to the formation of less toxic and more biodegradable intermediates. While specific studies on 2-methoxyethyl nitrate are limited, the biodegradation pathways of analogous compounds provide significant insights.

For instance, the biodegradation of 2-ethylhexyl nitrate (2-EHN) by Mycobacterium austroafricanum IFP 2173 has been studied. asm.orgifremer.fr This bacterium can utilize 2-EHN as a nitrogen source, which indicates the cleavage of the nitrate group, likely through the action of an esterase. asm.org The subsequent degradation of the alkyl chain often proceeds via β-oxidation pathways. asm.org

The enzymatic basis for the cleavage of the C-O-NO₂ bond in organic nitrates is an area of active research. In many bacteria, the reduction of inorganic nitrate is a well-understood process involving a series of metalloenzymes. researchgate.netnih.govnasa.gov The complete denitrification pathway involves the sequential reduction of nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻), nitric oxide (NO), nitrous oxide (N₂O), and finally dinitrogen (N₂). researchgate.net The key enzymes in this process are:

Nitrate Reductase (Nar or Nap): Catalyzes the reduction of nitrate to nitrite. researchgate.netnih.gov

Nitrite Reductase (NirK or NirS): Reduces nitrite to nitric oxide. researchgate.net

Nitric Oxide Reductase (Nor): Converts nitric oxide to nitrous oxide. researchgate.net

Nitrous Oxide Reductase (NosZ): Reduces nitrous oxide to dinitrogen gas. researchgate.net

While these enzymes are central to inorganic denitrification, specialized enzymes are likely involved in the initial hydrolysis or reduction of the organic nitrate ester to release inorganic nitrate. For example, some bacteria possess nitrate ester reductases capable of degrading explosives like glycerol (B35011) trinitrate (GTN) and pentaerythritol (B129877) tetranitrate (PETN). researcher.life Once the 2-methoxyethanol (B45455) moiety is released from 2-methoxyethyl nitrate, it is expected to be readily biodegradable. Studies have shown that ethylene (B1197577) glycol ethers can be assimilated by various bacteria, such as Pseudomonas and Xanthobacter autotrophicus. nih.gov The degradation pathway for ethylene glycol, a related compound, involves its oxidation to glycolaldehyde (B1209225) and then to glycolate, which can enter central metabolic pathways. pathbank.org

Table 1: Key Enzymes in Microbial Denitrification
EnzymeReaction CatalyzedProsthetic Groups/Cofactors
Nitrate Reductase (e.g., Nar, Nap)NO₃⁻ → NO₂⁻Molybdenum, Iron-Sulfur Clusters
Nitrite Reductase (e.g., NirK, NirS)NO₂⁻ → NOCopper (NirK), Heme c and d1 (NirS)
Nitric Oxide Reductase (e.g., Nor)2NO → N₂OHeme b, Non-heme Iron
Nitrous Oxide Reductase (e.g., NosZ)N₂O → N₂Copper

Phytoremediation is an emerging technology that utilizes plants and their associated microbes to remove, degrade, or stabilize environmental contaminants. aloki.huresearchgate.net Plants possess diverse metabolic capabilities that allow them to take up and detoxify a wide range of organic xenobiotics. aloki.hu

The phytoremediation of nitrate esters, particularly those used in explosives like nitroglycerin (NG) and ethylene glycol dinitrate (EGDN), has been demonstrated. pjoes.com Studies using plants like the sweet flag (Acorus calamus) have shown effective removal of these compounds from industrial wastewater. pjoes.com The primary mechanism is believed to be progressive denitrification, where the nitrate esters are sequentially transformed into less nitrated, and subsequently less toxic, compounds. pjoes.com For example, nitroglycerin is degraded to dinitroglycerin, then mononitroglycerin, and finally to glycerol, which can be incorporated into the plant's metabolic cycles. pjoes.com

For 2-methoxyethyl nitrate, a similar pathway can be postulated. Plants could absorb the compound through their root systems. Inside the plant tissues, enzymatic systems such as nitroreductases, glutathione (B108866) S-transferases, and cytochrome P450 monooxygenases could catalyze the denitration to produce 2-methoxyethanol and inorganic nitrate. researchgate.net The resulting inorganic nitrate can be assimilated by the plant as a nutrient via the nitrate reductase pathway, while the 2-methoxyethanol moiety could be further metabolized. nih.gov

Table 2: Potential Phytoremediation Mechanisms for Organic Contaminants
MechanismDescriptionRelevant Plant Enzymes
PhytoextractionUptake of contaminants from soil or water and accumulation in plant tissues.Membrane transporters
Phytotransformation (Phytodegradation)Breakdown of contaminants within the plant by metabolic processes.Nitroreductases, Dehalogenases, Laccases, Peroxidases, Cytochrome P450s
RhizodegradationBreakdown of contaminants in the soil by microorganisms in the root zone (rhizosphere).Microbial enzymes stimulated by root exudates
PhytovolatilizationUptake and transpiration of a contaminant, or a modified form, into the atmosphere.Metabolic enzymes that produce volatile compounds

Atmospheric Chemistry of Nitric Acid and Organic Nitrates

Organic nitrates are secondary pollutants in the atmosphere, formed from the chemical transformations of nitrogen oxides (NOx = NO + NO₂) and volatile organic compounds (VOCs). noaa.govcopernicus.org They play a significant role in atmospheric chemistry by acting as reservoirs for NOx, which can influence the formation of ozone and secondary organic aerosols (SOA). copernicus.orgnih.gov

Organic nitrates (RONO₂) are primarily formed through the gas-phase oxidation of VOCs in the presence of NOx. The general mechanism involves the reaction of a VOC with an oxidant, typically the hydroxyl radical (•OH) during the day or the nitrate radical (NO₃•) at night, to form a peroxy radical (RO₂•). noaa.gov This peroxy radical can then react with nitric oxide (NO) to produce an organic nitrate.

For 2-methoxyethanol, the parent alcohol of 2-methoxyethyl nitrate, its presence in the atmosphere would lead to oxidation initiated by •OH radicals. This would form a methoxy-substituted peroxy radical, which could then react with NO₂ to form a peroxy nitrate or with NO to potentially form 2-methoxyethyl nitrate, though the latter is a minor channel for many VOCs. A more direct route for atmospheric organic nitrate formation involves the reaction of nitric acid with certain VOCs, such as formaldehyde (B43269), a process that can be catalyzed by atmospheric bases like ammonia (B1221849) or dimethylamine. acs.orgnih.govnih.gov

Once formed, organic nitrates are not stable in the atmosphere. They undergo several conversion processes:

Photolysis: Sunlight can break the O-NO₂ bond, releasing the alkoxy radical (RO•) and nitrogen dioxide (NO₂), thus recycling NOx back into the atmosphere. noaa.govnih.gov

Oxidation by •OH: Reaction with hydroxyl radicals can lead to further degradation of the organic nitrate molecule. copernicus.org This process can either regenerate NOx or lead to the formation of multifunctional nitrates. copernicus.org

The atmospheric lifetime of organic nitrates varies significantly depending on their structure and atmospheric conditions, ranging from hours to days. copernicus.orgnoaa.gov

In addition to gas-phase reactions, heterogeneous and multiphase processes are crucial for the environmental fate of atmospheric organic nitrates. These compounds can partition from the gas phase into aerosol particles or cloud droplets, where they can undergo further reactions. nih.gov

Hydrolysis: The uptake of organic nitrates into aqueous aerosols or cloud droplets can be followed by hydrolysis, which converts the organic nitrate into an alcohol and nitric acid (HNO₃). copernicus.orgnih.gov This process is considered an important sink for atmospheric NOx, as the resulting nitric acid is readily removed from the atmosphere through wet and dry deposition. nih.gov The rate of hydrolysis is highly dependent on the structure of the organic nitrate, with tertiary nitrates hydrolyzing much faster than primary or secondary ones. copernicus.orgnih.gov

Deposition: The ultimate removal of organic nitrates and their reaction products from the atmosphere occurs through wet and dry deposition. nih.gov Wet deposition involves the scavenging of these compounds by precipitation (rain, snow, fog), while dry deposition is the direct transfer and uptake of gases and particles onto the Earth's surface, including vegetation, soil, and water. noaa.gov Multifunctional nitrates, which are more water-soluble, are more susceptible to removal by deposition. copernicus.org

The partitioning of organic nitrates into the particle phase contributes to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. nerc.ac.uk The presence of the nitrate functional group can increase the hygroscopicity of aerosol particles, affecting their ability to act as cloud condensation nuclei. nerc.ac.uk

Green Chemistry Principles in Associated Processes

The synthesis of compounds related to 2-methoxyethyl nitrate, such as its oxidation product methoxyacetic acid, provides a case study for the application of green chemistry principles. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-synthesis.com

The traditional industrial synthesis of methoxyacetic acid involves the oxidation of 2-methoxyethanol using nitric acid, often in the presence of a vanadium catalyst. google.com This process has several drawbacks from a green chemistry perspective:

Use of Hazardous Reagents: Nitric acid is a strong, corrosive oxidant. The reaction can be highly exothermic and produce hazardous nitrogen oxide fumes (NOx). google.com

Harsh Reaction Conditions: The process can require elevated temperatures to initiate the reaction, posing safety risks and potentially leading to over-oxidation and reduced yield. google.com

Waste Generation: The process generates significant amounts of waste, including unconverted nitric acid and nitrous fumes that require treatment. google.com

In contrast, greener alternatives for the synthesis of methoxyacetic acid have been developed. One such method involves the direct oxidation of 2-methoxyethanol using molecular oxygen (or air) as the oxidant and a platinum-on-carbon (Pt/C) catalyst. google.comwikipedia.org This approach aligns better with green chemistry principles:

Atom Economy: The reaction utilizes oxygen as the oxidant, with water being the only byproduct, leading to high atom economy.

Safer Reagents: It replaces hazardous nitric acid with environmentally benign and readily available oxygen. google.com

Catalysis: It employs a heterogeneous catalyst (Pt/C) that is highly efficient and can be easily recovered and reused, minimizing waste. google.com

Benign Solvent: The reaction can be carried out in water, a green and environmentally friendly solvent. google.com

Mild Conditions: The catalytic process operates under milder conditions, enhancing safety and energy efficiency. google.com

By comparing these two synthetic routes, the benefits of applying green chemistry principles—such as improved safety, reduced environmental impact, and increased efficiency—are clearly demonstrated.

Development of Sustainable Synthesis Routes for Nitrates

Traditional methods for producing nitrates often involve energy-intensive processes and generate significant environmental pollutants, such as nitrous oxide (N₂O), a potent greenhouse gas. decachem.com The pursuit of greener chemistry has spurred research into more sustainable synthesis routes that reduce environmental impact while maintaining high efficiency. decachem.com Innovations in this area focus on using renewable resources, minimizing hazardous waste, and employing less energy-intensive conditions. decachem.com

One significant advancement is the use of 2-methoxyethyl nitrite as a reagent for chemoselective nitration in aqueous environments. researchgate.netnih.gov This "on-water" approach represents a more sustainable alternative to conventional methods that often require harsh acidic conditions and organic solvents. researchgate.netnih.gov The reaction using 2-methoxyethyl nitrite can proceed under mild conditions, facilitating the nitration of compounds like phenols and tyrosines with high selectivity. researchgate.netnih.gov This method leverages the unique properties of the oil-water interface to enhance the reaction, mimicking biological processes and avoiding the need for aggressive reagents. researchgate.netnih.gov

The key advantages of this biomimetic approach include its scalability and the use of water as a benign solvent, which significantly improves the environmental profile of the nitration process. researchgate.net Research has demonstrated that 2-methoxyethyl nitrite can act as an optimal organic nitrite, enabling the rapid coupling of radicals with ⋅NO₂ at the oil-water interface to produce nitrated phenols efficiently. researchgate.netnih.gov

Beyond specific reagents, broader innovations in sustainable nitrate production include electrochemical synthesis and biocatalysis. decachem.com Electrochemical methods utilize renewable electricity to drive the oxidation of nitrogen species, offering a path to decentralized and low-emission nitrate production. decachem.comresearchgate.net Biocatalytic routes employ engineered microorganisms or enzymes to facilitate nitrification under controlled, low-impact conditions. decachem.com While still in development, these biological systems show promise for integration into agroecological or waste treatment cycles. decachem.com

Table 1: Comparison of Sustainable Synthesis Routes for Nitrates
Synthesis RouteKey Reagents/ProcessPrimary AdvantagesResearch Findings
On-Water Nitration2-Methoxyethyl Nitrite, WaterMild reaction conditions, avoids harsh acids and organic solvents, high selectivity. researchgate.netnih.govEfficiently nitrates phenols and tyrosines at the oil-water interface. researchgate.netnih.gov
Electrochemical SynthesisRenewable Electricity, Nitrogen SpeciesLow greenhouse gas emissions, potential for decentralized production. decachem.comresearchgate.netSuccessfully synthesizes organonitrogen compounds like methylamine (B109427) from CO2 and nitrate. researchgate.net
BiocatalysisEngineered Bacteria/EnzymesLow-impact, biologically inspired, potential for waste integration. decachem.comEarly-stage development for integration into agroecological systems. decachem.com

Waste Minimization and By-product Utilization in Nitration Reactions

The reaction between 2-methoxyethanol and nitric acid is primarily an oxidation process that yields methoxyacetic acid. osti.govacs.org Historically, industrial processes for this conversion presented significant hazards and generated substantial waste, particularly in the form of nitrous fumes (NOx) and residual nitric acid. google.com Efforts to minimize waste and improve safety have led to significant process optimization.

A key strategy for waste minimization involves carefully controlling the stoichiometry of the reactants. A patented process highlights the oxidation of 2-methoxyalkanols using less than 3 moles of nitric acid per mole of the alcohol, a reduction from the 3 to 5 moles used in older methods. google.com This adjustment, combined with the use of a vanadate (B1173111) ion catalyst, allows the reaction to proceed efficiently at moderate temperatures (40°C to 60°C), reducing the risk of over-oxidation and the formation of unwanted by-products. google.com

The management of nitrous by-products is another critical aspect of waste minimization. In improved processes, compounds such as formaldehyde, paraformaldehyde, or formic acid are added to the reaction mixture after the primary oxidation. google.com These agents help to reduce the residual nitrous acid and fumes, converting them into less harmful substances before the final product is isolated. google.com This step not only mitigates the release of polluting NOx gases but also improves the purity of the resulting 2-methoxyalkanoic acid. google.com

Furthermore, the process includes a distillation step at atmospheric pressure to safely remove water and residual nitric acid, avoiding the hazardous accumulation of concentrated nitric acid that could occur under reduced pressure. google.com This approach leads to a safer operation and a higher yield of the desired product with lower nitrogen content. google.com The utilization of by-products from this specific nitration is less documented, with the primary focus being on preventing their formation through optimized reaction conditions. The main goal is the efficient and clean conversion of 2-methoxyethanol to methoxyacetic acid, thereby designing out waste from the process itself.

Table 2: Strategies for Waste Minimization in the Nitration of 2-Methoxyethanol
StrategyMethodImpact on Waste Reduction
Stoichiometric ControlUsing <3 moles of nitric acid per mole of 2-methoxyethanol. google.comReduces excess nitric acid waste and minimizes over-oxidation by-products. google.com
CatalysisEmploying a vanadate ion catalyst. google.comAllows for lower reaction temperatures, increasing selectivity and reducing energy consumption. google.com
By-product QuenchingAddition of formaldehyde or formic acid post-reaction. google.comReduces nitrous acid and fumes (NOx), preventing their release. google.com
Process ConditionsDistillation at atmospheric pressure instead of vacuum. google.comAvoids the creation of hazardous, concentrated nitric acid mixtures. google.com

Q & A

Basic: What are the critical safety protocols for handling 2-Methoxyethanol in reproductive toxicity studies?

Answer:
2-Methoxyethanol (2-ME) requires stringent safety measures due to its reproductive toxicity. Key protocols include:

  • Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation exposure .
  • PPE : Wear nitrile gloves (tested for chemical resistance per EN 374), chemical-resistant aprons, and safety goggles. Respiratory protection (P95 masks) is mandatory in poorly ventilated areas .
  • Decontamination : Immediate washing with soap/water after skin contact and use of spill kits (e.g., absorbent materials like sand or universal binders) for containment .
  • Biological Monitoring : Measure urinary methoxyacetic acid (MAA) levels in researchers to ensure exposures remain below the BAT value of 15 mg/g creatinine .

Advanced: How does the metabolic conversion of 2-Methoxyethanol to methoxyacetic acid influence experimental outcomes in reproductive studies?

Answer:
2-ME is metabolized by alcohol dehydrogenase to methoxyacetaldehyde (MALD) and then to MAA, the primary toxicant . Experimental considerations include:

  • In vitro models : Sertoli cell cultures exposed to 2-ME show reduced lactate production, critical for spermatocyte energy supply. MAA directly induces oxidative stress via ROS, damaging sperm DNA and membranes .
  • Species differences : Rodent models metabolize 2-ME faster than primates, necessitating dose adjustments. Human volunteer studies (e.g., Groeseneken et al., 1989) guide interspecies extrapolation .
  • Analytical validation : Use GC-MS to quantify urinary MAA, ensuring detection limits ≤0.01 mg/L for accurate exposure assessment .

Basic: What are the optimal conditions for nitric acid use in metal etching protocols?

Answer:

  • Concentration : Use diluted HNO₃ (10–30% v/v) to balance etching efficacy and safety. Higher concentrations risk excessive metal decomposition .
  • Temperature : Maintain below 40°C to avoid volatile NOx emissions. Cooling baths are recommended for exothermic reactions .
  • Ventilation : Ensure fume hoods with scrubbers to neutralize NOx gases .
  • Post-treatment : Neutralize waste with sodium bicarbonate before disposal .

Advanced: How can contradictory data on 2-Methoxyethanol’s developmental toxicity be resolved in risk assessment?

Answer:
Conflicting data often stem from exposure timing and metabolite variability. Methodological approaches include:

  • Dose-response modeling : Use benchmark dose (BMD) analysis on rodent studies to identify NOAEC/LOAEC thresholds (e.g., 1 ml/m³ MAK value) .
  • Biomonitoring : Correlate urinary MAA levels with hematotoxicity markers (e.g., granulocytopenia) in occupational studies .
  • In silico toxicokinetics : Apply PBPK models to predict MAA accumulation, accounting for its 77-hour half-life in humans .

Advanced: What role does nitric acid’s oxidative strength play in synthesizing nitro compounds for pharmaceuticals?

Answer:
Nitric acid’s strong oxidizing properties enable:

  • Nitro group introduction : Facilitates nitration of aromatic rings (e.g., para-nitrotoluene synthesis) under controlled conditions (H₂SO₄ catalyst, 50–100°C) .
  • Byproduct management : Monitor NOx emissions using IR spectroscopy. Scrubbers with alkaline solutions neutralize gases .
  • Reagent purity : Use ACS-grade HNO₃ (≥68%) to avoid trace metal contamination, which can catalyze unintended side reactions .

Basic: What analytical techniques are recommended for detecting nitric acid decomposition products in lab settings?

Answer:

  • UV-Vis spectroscopy : Track yellowing (λmax = 400 nm) due to NO₂ formation under light exposure .
  • Titration : Quantify HNO₃ concentration via acid-base titration with standardized NaOH .
  • Gas detection tubes : Measure NOx levels (e.g., Draeger tubes) for real-time exposure monitoring .

Advanced: How does 2-Methoxyethanol’s viscosity (mPa·s at 20°C) affect its use in sol-gel synthesis?

Answer:

  • Solution homogeneity : Lower viscosity improves precursor dispersion in sol-gel systems (e.g., NBT–KBT–BT ceramics), reducing agglomeration .
  • Reaction kinetics : Higher diffusivity accelerates hydrolysis-condensation steps. Optimize 2-ME/water ratios to balance viscosity and reactivity .
  • Co-solvent systems : Blend with acetic acid to modulate viscosity and evaporation rates during spin-coating .

Advanced: What methodologies address ROS-mediated spermotoxicity in 2-Methoxyethanol studies?

Answer:

  • Antioxidant co-treatment : Administer flavonoid-rich extracts (e.g., date palm fruit) to scavenge ROS and restore sperm motility in vitro .
  • Flow cytometry : Use DCFH-DA probes to quantify intracellular ROS levels in spermatozoa .
  • Transcriptomics : Identify oxidative stress markers (e.g., SOD1, CAT) via RNA-seq in testicular tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.